molecular formula C5H7N3OS B561386 5-Methylthiazole-4-carbohydrazide CAS No. 100517-03-1

5-Methylthiazole-4-carbohydrazide

Cat. No. B561386
Key on ui cas rn: 100517-03-1
M. Wt: 157.191
InChI Key: VHVHOUZISABZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501946B2

Procedure details

A mixture of 1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate (544 mg, 2.114 mmol) in HCl (2643 μl, 10.57 mmol) (4M in 1,4-dioxane) was stirred at room temperature under an atmosphere of argon for 17 hours (overnight). After this time, the reaction mixture was concentrated under reduced pressure to give an off-white coloured solid of desired material in 162 mg.
Name
1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate
Quantity
544 mg
Type
reactant
Reaction Step One
Name
Quantity
2643 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8].Cl>>[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7]([NH:9][NH2:10])=[O:8]

Inputs

Step One
Name
1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate
Quantity
544 mg
Type
reactant
Smiles
CC1=C(N=CS1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
2643 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of argon for 17 hours (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an off-white coloured solid of desired material in 162 mg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(N=CS1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.